ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate
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Overview
Description
Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a trifluoroacetamido group, which imparts distinct reactivity and stability. It is a colorless liquid and is often used in research and industrial applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate typically involves the reaction of ethyl 2-hydroxyacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Ethyl 2-hydroxyacetate+Trifluoroacetic anhydride→Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxyacetate: Lacks the trifluoroacetamido group, resulting in different reactivity and applications.
Trifluoroacetic acid: A simpler compound with distinct chemical properties.
Ethyl trifluoroacetate: Similar in structure but lacks the hydroxyl group.
Uniqueness
Ethyl 2-hydroxy-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the hydroxyl and trifluoroacetamido groups, which confer distinct chemical reactivity and stability. This combination makes it particularly useful in specialized applications where both functionalities are required .
Properties
CAS No. |
2703775-13-5 |
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Molecular Formula |
C6H8F3NO4 |
Molecular Weight |
215.13 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]acetate |
InChI |
InChI=1S/C6H8F3NO4/c1-2-14-4(12)3(11)10-5(13)6(7,8)9/h3,11H,2H2,1H3,(H,10,13) |
InChI Key |
SQZIYHXTPHHRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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